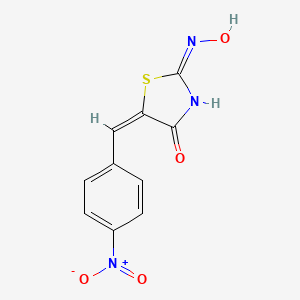
(2E,5E)-2-(hydroxyimino)-5-(4-nitrobenzylidene)thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E,5E)-2-(hydroxyimino)-5-(4-nitrobenzylidene)thiazolidin-4-one, commonly known as HNT, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. HNT belongs to the class of thiazolidinones, which are known for their diverse biological activities such as anti-inflammatory, anticancer, antiviral, and antibacterial properties.
Applications De Recherche Scientifique
Antimicrobial Applications
A notable application of thiazolidinone derivatives includes their potential as antimicrobial agents. Studies have shown that these compounds exhibit significant antibacterial and antifungal activities against a variety of pathogens. For instance, the synthesis and biological evaluation of 4-thiazolidinone derivatives have demonstrated their efficacy as antitubercular and antimicrobial agents, indicating their potential in combating infectious diseases (Samadhiya et al., 2014). Further research into 2,5-disubstituted-4-thiazolidinone derivatives has also underscored their significant antimicrobial activity, showcasing the versatility of these compounds in addressing microbial resistance (Deep et al., 2014).
Anticancer Properties
The anticancer properties of thiazolidinone derivatives have been extensively explored, revealing their potential in cancer therapy. Research has identified certain thiazolidinone analogs capable of inducing apoptosis selectively in cancer cells, offering a promising avenue for developing novel anticancer therapeutics (Wu et al., 2006). The exploration of novel 5-benzylidene-2,4-thiazolidinedione analogs in type-2 diabetes models has also highlighted their hypoglycemic and hypolipidemic activities, suggesting a broader therapeutic potential (Mehendale-Munj et al., 2011).
Synthetic and Theoretical Chemistry
In synthetic and theoretical chemistry, thiazolidinone derivatives serve as a focus for methodological studies and compound synthesis. Spectroscopic characterization and density functional theory (DFT) studies have provided insights into the structural and electronic properties of these compounds, facilitating their application in material science and molecular design (Djafri et al., 2020). Moreover, the synthesis and supramolecular self-assembly investigations of thioxothiazolidinone derivatives have revealed their potential in developing new materials and nanostructures, driven by non-covalent interactions and molecular recognition processes (Andleeb et al., 2017).
Propriétés
IUPAC Name |
(2E,5E)-2-hydroxyimino-5-[(4-nitrophenyl)methylidene]-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O4S/c14-9-8(18-10(11-9)12-15)5-6-1-3-7(4-2-6)13(16)17/h1-5,15H,(H,11,12,14)/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIFQRYJMEWTNOA-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)NC(=NO)S2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/2\C(=O)N/C(=N\O)/S2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E,5E)-2-(hydroxyimino)-5-(4-nitrobenzylidene)thiazolidin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


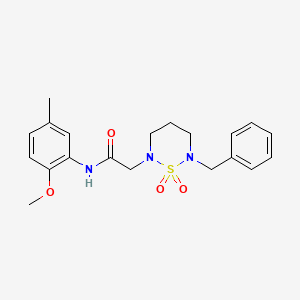
![1-methyl-N-propyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2731862.png)
![2-[8-(4-methoxybenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2731863.png)


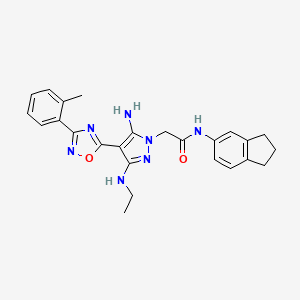

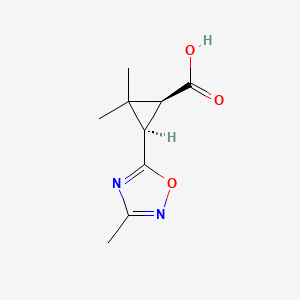

![4-(4-Chlorophenoxy)-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B2731876.png)
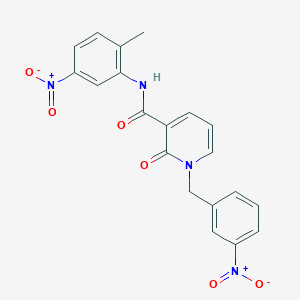

![[(E)-1-(4-fluorophenyl)ethylideneamino]thiourea](/img/structure/B2731882.png)